Complete Absence of Antibacterial and Cytotoxic Activity vs. Isonanangenine B
Nanangenine A is devoid of measurable activity in all five in vitro assays, whereas its closest acylated analog isonanangenine B (compound 3) displays sub‑micromolar potency against three mammalian cell lines and moderate activity against B. subtilis. The >625‑fold potency gap against NS‑1 cells and the absolute inactivity against all five targets establish Nanangenine A as the necessary inactive reference compound [1].
| Evidence Dimension | Broad‑spectrum in vitro bioactivity (IC50) |
|---|---|
| Target Compound Data | Nanangenine A: B. subtilis >100 µg/mL, NS‑1 >100 µg/mL, DU‑145 >100 µg/mL, MCF‑7 >100 µg/mL, NFF >100 µg/mL |
| Comparator Or Baseline | Isonanangenine B: B. subtilis 56 ± 6 µg/mL, NS‑1 0.16 ± 0.01 µg/mL, DU‑145 0.9 ± 0.2 µg/mL, MCF‑7 0.19 ± 0.05 µg/mL, NFF 0.9 ± 0.1 µg/mL |
| Quantified Difference | >625‑fold less potent against NS‑1; >100‑fold less active against all other cell lines; >1.8‑fold less active against B. subtilis |
| Conditions | B. subtilis ATCC 6633; NS‑1 ATCC TIB‑18; DU‑145 ATCC HTB‑81; MCF‑7 ATCC HTB‑22; NFF ATCC PCS‑201; triplicate experiments; IC50 reported as mean ± SE; endpoint incubated for 48 h. |
Why This Matters
Only Nanangenine A provides a truly inert baseline, eliminating the risk of confounding bioactivity in negative‑control wells and enabling unambiguous interpretation of SAR data.
- [1] Lacey, H.J., Gilchrist, C.L.M., Crombie, A., Kalaitzis, J.A., Vuong, D., Rutledge, P.J., Turner, P., Pitt, J.I., Lacey, E., Chooi, Y.-H., Piggott, A.M. (2019) Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis. Beilstein J. Org. Chem., 15, 2631–2643. View Source
